molecular formula C12H19ClN3- B1587179 1-Benzyl-4-hydrazinopiperidine dihydrochloride CAS No. 83949-42-2

1-Benzyl-4-hydrazinopiperidine dihydrochloride

Cat. No. B1587179
CAS RN: 83949-42-2
M. Wt: 240.75 g/mol
InChI Key: CHNLXBQGSDRQGR-UHFFFAOYSA-M
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Description

1-Benzyl-4-hydrazinopiperidine dihydrochloride is a chemical compound with the molecular formula C12H21Cl2N3 . Its average mass is 278.221 Da and its monoisotopic mass is 277.111267 Da . It is also known by other names such as 1-Benzyl-4-hydrazinopiperidindihydrochlorid in German, 1-Benzyl-4-hydrazinopipéridine, dichlorhydrate in French .


Molecular Structure Analysis

The InChI code for 1-Benzyl-4-hydrazinopiperidine dihydrochloride is 1S/C12H19N3.2ClH/c13-14-12-6-8-15(9-7-12)10-11-4-2-1-3-5-11;;/h1-5,12,14H,6-10,13H2;2*1H . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-Benzyl-4-hydrazinopiperidine dihydrochloride is a powder that is stored at room temperature . It has a melting point of 198-200 degrees Celsius .

Scientific Research Applications

Electrophilic Amination in Synthesis

Jean-Christophe Hannachi et al. (2004) developed a general two-step preparation of enantiopure N(alpha),N(beta)-orthogonally diprotected alpha-hydrazino acids, highlighting the use of electrophilic amination which could accommodate various functional groups encountered in the side chains of amino acids. This method facilitates the synthesis of piperazic acid derivatives and pyrazolecarboxylates from glutamic acid or aspartic acid, demonstrating the utility of such compounds in synthetic chemistry (Hannachi, Vidal, Mulatier, & Collet, 2004).

Antimicrobial and Antitumor Activities

A. A. El-Wahab et al. (2011) reported the preparation of 4-benzyl-2-substituted phthalazin-1-one derivatives, demonstrating promising antimicrobial effects against both Gram-positive and Gram-negative bacteria and fungi. This study exemplifies the potential application of such compounds in the development of new antimicrobial agents (El-Wahab et al., 2011).

E. M. Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives starting from 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile, highlighting the antimicrobial and antioxidant activities of these compounds. The molecular docking studies pointed to moderate to good binding energies, suggesting potential applications in therapeutic settings (Flefel et al., 2018).

Bioorthogonal Chemistry for Protein Conjugation

Ozlem Dilek et al. (2015) explored the rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solution, demonstrating its application in bioorthogonal coupling reactions. This process is orthogonal to protein functional groups and withstands SDS-PAGE analysis, marking its significance in biological chemistry (Dilek, Lei, Mukherjee, & Bane, 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(1-benzylpiperidin-4-yl)hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.2ClH/c13-14-12-6-8-15(9-7-12)10-11-4-2-1-3-5-11;;/h1-5,12,14H,6-10,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCHUBZBYAFNPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NN)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-hydrazinopiperidine dihydrochloride

CAS RN

83949-42-2
Record name 1-benzyl-4-hydrazinopiperidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.073.979
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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